Methyl isoindoline-5-carboxylate
Overview
Description
Methyl isoindoline-5-carboxylate is a chemical compound that is part of the isoindoline family, characterized by a bicyclic structure that includes an indoline system. While the provided papers do not directly discuss methyl isoindoline-5-carboxylate, they do provide insights into related compounds and their synthesis, which can be informative for understanding the properties and potential synthesis routes for methyl isoindoline-5-carboxylate.
Synthesis Analysis
The synthesis of related compounds, such as methyl indole-3-carboxylate, involves regioselective dibromination, as described in the synthesis of methyl 5,6-dibromoindole-3-carboxylate . Similarly, the synthesis of methyl 5- and 6-nitroindole-2-carboxylates from indoline-2-carboxylic acid involves nitration and dehydrogenation steps . These methods could potentially be adapted for the synthesis of methyl isoindoline-5-carboxylate by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds closely related to methyl isoindoline-5-carboxylate has been determined using X-ray structural analysis . This technique could be employed to elucidate the crystal structure of methyl isoindoline-5-carboxylate, providing insights into its stereochemistry and conformation.
Chemical Reactions Analysis
The chemical reactions involving related compounds, such as bromination and nitration, are key to modifying the core structure and introducing functional groups . These reactions are crucial for the diversification of the indole and quinoline scaffolds and could be relevant for the functionalization of methyl isoindoline-5-carboxylate.
Physical and Chemical Properties Analysis
While the physical and chemical properties of methyl isoindoline-5-carboxylate are not directly reported in the provided papers, the properties of similar compounds can be inferred. For instance, the solubility, melting point, and stability of the compound could be predicted based on the behavior of methyl indole and quinoline carboxylates under various conditions . Additionally, the reactivity of the compound in different chemical environments could be extrapolated from the known reactions of related structures.
Scientific Research Applications
Synthesis of Biologically Active Compounds
Methyl arylglycinate derivatives, related to methyl isoindoline-5-carboxylate, have been efficiently orthopalladated, and the subsequent carbonylation of these complexes affords substituted (1H)-isoindolin-1-one-3-carboxylates. These derivatives serve as valuable synthetic intermediates and can be transformed into octahydroisoindole-1-carboxylic acid derivatives, crucial scaffolds in the synthesis of various biologically active compounds (Nieto et al., 2011).
Development of Herbicides
Research has shown that introducing a carboxylic ester group to isoindolinedione substituted benzoxazinone derivatives, which are structurally related to methyl isoindoline-5-carboxylate, results in analogues exhibiting significant herbicidal activities. These compounds have shown effectiveness against a range of dicotyledonous and monocotyledon weeds, demonstrating symptoms such as leaf cupping and necrosis typical of protox inhibitor herbicides (Huang et al., 2009).
Antibacterial Applications
Isoindolin-5-yl derivatives have been synthesized and exhibited excellent in vitro antibacterial spectra, particularly against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae, including strains resistant to quinolones. These compounds also showed significant Gram-negative activity, comparable to that of 7-(1-piperazinyl) fluoroquinolones, highlighting their potential in developing new antibacterial agents (Hayashi et al., 2002).
Green Chemistry Approaches
Innovative green chemistry techniques have been developed for the synthesis of isoindolines and dioxoisoindolines, which are structurally related to methyl isoindoline-5-carboxylate. These techniques employ simple heating and solventless reactions, aligning with the principles of green chemistry and potentially reducing the environmental impact of chemical synthesis (Andrade-Jorge et al., 2017).
Safety And Hazards
properties
IUPAC Name |
methyl 2,3-dihydro-1H-isoindole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10(12)7-2-3-8-5-11-6-9(8)4-7/h2-4,11H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBKALMWYNRSJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CNC2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30600395 | |
Record name | Methyl 2,3-dihydro-1H-isoindole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30600395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl isoindoline-5-carboxylate | |
CAS RN |
742666-57-5 | |
Record name | Methyl 2,3-dihydro-1H-isoindole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30600395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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